molecular formula C10H18O2 B1323692 7-Acetoxy-2-methyl-1-heptene CAS No. 731773-25-4

7-Acetoxy-2-methyl-1-heptene

Cat. No.: B1323692
CAS No.: 731773-25-4
M. Wt: 170.25 g/mol
InChI Key: CJCIHOJAOWIHRV-UHFFFAOYSA-N
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Description

7-Acetoxy-2-methyl-1-heptene is an organic compound with the chemical formula C10H18O2. It is a colorless oil and is primarily used in research settings . This compound is characterized by the presence of an acetate group attached to a heptene backbone, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetoxy-2-methyl-1-heptene typically involves the acetylation of 2-methyl-1-heptene. This can be achieved through the reaction of 2-methyl-1-heptene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetoxy derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Acetoxy-2-methyl-1-heptene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, yielding 2-methyl-1-heptanol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methyl-1-heptanone or 2-methylheptanoic acid.

    Reduction: Formation of 2-methyl-1-heptanol.

    Substitution: Formation of various substituted heptenes depending on the nucleophile used.

Scientific Research Applications

7-Acetoxy-2-methyl-1-heptene is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for potential pharmacological properties and as an intermediate in the synthesis of bioactive compounds.

    Industry: Employed in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Acetoxy-2-methyl-1-heptene involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-heptene: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

    7-Hydroxy-2-methyl-1-heptene: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.

    2-Methyl-1-heptanol: The fully reduced form of 7-Acetoxy-2-methyl-1-heptene, used in different contexts due to the absence of the double bond and acetoxy group.

Uniqueness

This compound is unique due to the presence of both an acetoxy group and a double bond, which confer distinct chemical reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

6-methylhept-6-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)7-5-4-6-8-12-10(3)11/h1,4-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCIHOJAOWIHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641241
Record name 6-Methylhept-6-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-25-4
Record name 6-Methylhept-6-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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